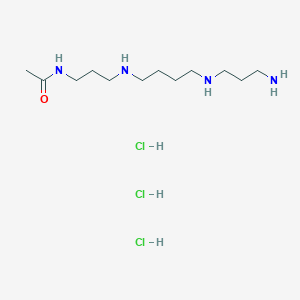

N1-Acetylspermine trihydrochloride

Overview

Description

N1-Acetylspermine is a monoacetylated derivative of spermine, an endogenous polyamine synthesized from spermidine, that displays lower Km and higher Vmax values than spermine, making it a better substrate of polyamine oxidase than the non-acetylated polyamine. Spermine is required for eukaryotic cell growth and protein synthesis and is involved in the modulation of calcium-dependent immune processes. N1-Acetylspermine has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16.4

N Spermine is required for eukaryotic cell growth and protein synthesis and is involved in the modulation of calcium-dependent immune processes. N

Scientific Research Applications

Liver Disease Research : N1-acetylspermine and N1-acetylspermidine were detected in the liver of mice treated with tetrachloromethane, indicating a potential role in spermidine conversion, relevant for liver disease research (Seiler, Bolkenius, Knödgen, & Haegele, 1981).

Cancer Research : Elevated levels of N1-acetylspermidine in human breast cancer suggest its potential as a biological marker for neoplastic growth (Persson & Rosengren, 1989).

Polyamine Metabolism : The structure of murine N1-Acetylspermine Oxidase provides insights into vertebrate polyamine metabolism, offering potential for developing specific inhibitors (Sjögren et al., 2017).

Analytical Chemistry : Methods have been developed for analyzing acetylated and non-acetylated forms of polyamines, which are useful in various fields including the monitoring of diseases like rheumatoid arthritis and advanced non-Hodgkin's lymphoma (Wickström & Betnér, 1991; van den Berg et al., 1986).

Alzheimer's Disease Research : Differences in urinary levels of N1-acetylspermine and other polyamines have been observed in Alzheimer's disease patients, which could have implications for diagnosis or understanding the disease's pathology (Paik et al., 2006).

Biochemistry and Molecular Biology : Studies have shown that polyamines and acetylpolyamines influence the stability and conformation of nucleosome core particles, which is crucial for replication and transcription in vivo (Morgan, Blankenship, & Matthews, 1987).

Mechanism of Action

Target of Action

N1-Acetylspermine trihydrochloride is a monoacetylated derivative of spermine . It primarily targets the human carnitine transporter SLC22A16 . This transporter mediates the high-affinity uptake of the anticancer polyamine analogue bleomycin-A5 .

Mode of Action

This compound interacts with its target, the human carnitine transporter SLC22A16, to mediate the uptake of the anticancer polyamine analogue bleomycin-A5 . It displays lower Km and higher Vmax values than spermine, making it a better substrate of polyamine oxidase than the non-acetylated polyamine .

Biochemical Pathways

This compound is involved in the polyamine pathway . It is a monoacetylated derivative of spermine, an endogenous polyamine synthesized from spermidine . The polyamine pathway plays a significant role in various cellular functions, including cell growth and protein synthesis .

Pharmacokinetics

Its interaction with the human carnitine transporter slc22a16 suggests that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the high-affinity uptake of the anticancer polyamine analogue bleomycin-A5 . This suggests that it may have potential applications in cancer treatment.

Safety and Hazards

N1-Acetylspermine trihydrochloride is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Biochemical Analysis

Biochemical Properties

N1-Acetylspermine trihydrochloride displays lower Km and higher Vmax values than spermine, making it a better substrate of polyamine oxidase than the non-acetylated polyamine . This suggests that this compound plays a significant role in biochemical reactions, particularly those involving polyamine oxidase.

Cellular Effects

This compound has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a better substrate of polyamine oxidase than the non-acetylated polyamine . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the polyamine metabolic pathway . It is a monoacetylated derivative of spermine, which is synthesized from spermidine . The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is known to be involved in this process .

Transport and Distribution

This compound has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 . This suggests that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation within cells and tissues.

Properties

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4O.3ClH/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13;;;/h14-15H,2-11,13H2,1H3,(H,16,17);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSPUTBJDXPUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H31Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77928-70-2 | |

| Record name | N1-Acetylspermine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)